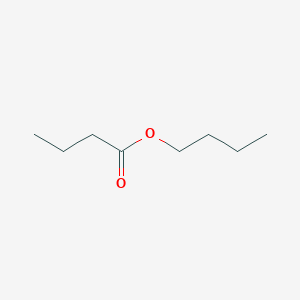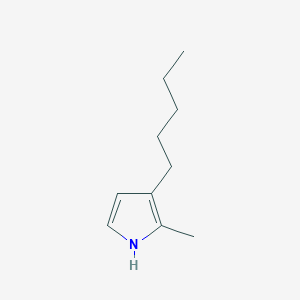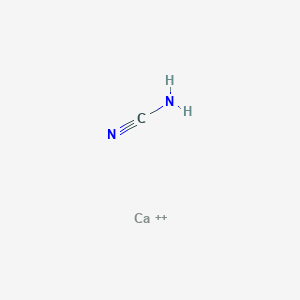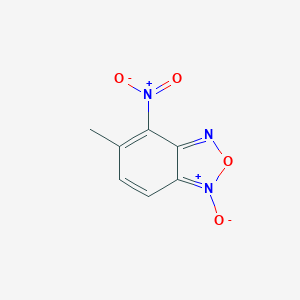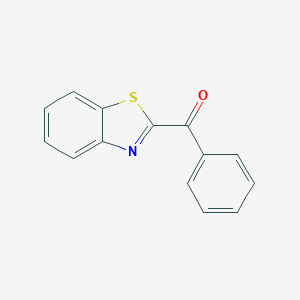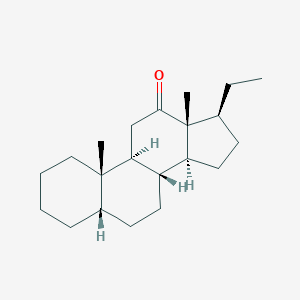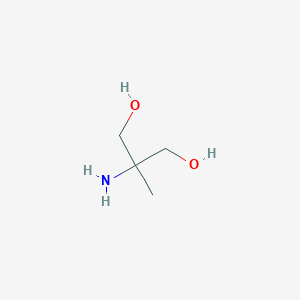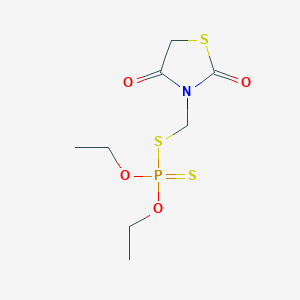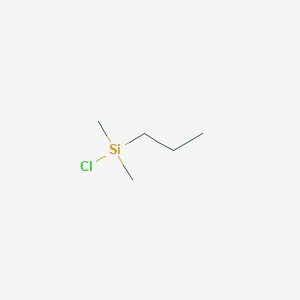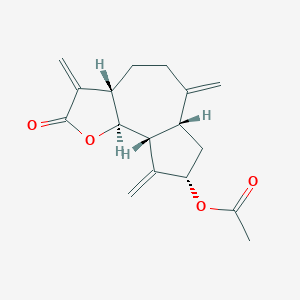![molecular formula C10H19N B094333 3-Azaspiro[5.5]undecane CAS No. 180-44-9](/img/structure/B94333.png)
3-Azaspiro[5.5]undecane
Descripción general
Descripción
3-Azaspiro[5.5]undecane is a spirocyclic compound that has garnered interest due to its presence in various biologically active molecules and its potential use in pharmaceutical synthesis. The structure of 3-Azaspiro[5.5]undecane consists of a spiro linkage between a cyclohexane ring and a larger undecane ring, with a nitrogen atom incorporated into one of the rings, contributing to its unique chemical properties and reactivity .
Synthesis Analysis
The synthesis of 3-Azaspiro[5.5]undecane derivatives has been explored through various methods. A novel Prins cascade cyclization was developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, which are spiromorpholinotetrahydropyran derivatives . Another approach utilized 3-t-butyldimethylsilyloxy-1-cyclohexenyl methyl ketone for the stereoselective synthesis of a key intermediate for perhydrohistrionicotoxin, an important pharmacological compound . Divergent synthesis methods have also been reported, where Michael addition played a crucial role in introducing various substituents to the 3,9-diazaspiro[5.5]undecane structure . Additionally, the Schmidt reaction has been employed for the synthesis of 1-Azaspiro[5.5]undecane-2,7-diones, demonstrating the versatility of synthetic approaches to this compound class .
Molecular Structure Analysis
The molecular structure of 3-Azaspiro[5.5]undecane derivatives has been elucidated through various analytical techniques. For instance, the crystal structure of 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane was determined using single-crystal X-ray diffraction, revealing a complex supramolecular network formed by intermolecular hydrogen bonds . Such detailed structural analysis is crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
3-Azaspiro[5.5]undecane derivatives participate in a variety of chemical reactions, reflecting their reactivity and potential for further functionalization. For example, the aminomethylation of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde yielded new diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane] derivatives . This demonstrates the compound's ability to undergo reactions that can introduce new functional groups and complexity into the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Azaspiro[5.5]undecane derivatives are influenced by their unique molecular structure. While specific physical properties such as melting points or solubility are not detailed in the provided papers, the synthesis of silaazaspiro[5.5]undecanes indicates that these compounds can exhibit biological activity, such as cytotoxic action against human cancer cells . The ability to activate α-amino acids for peptide synthesis also highlights the chemical versatility and potential utility of these compounds in organic synthesis and drug development .
Aplicaciones Científicas De Investigación
CCR8 Antagonists : 3-Aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives, related to 3-Azaspiro[5.5]undecane, are CCR8 antagonists useful in treating chemokine-mediated diseases, particularly respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Cancer Cell Growth Inhibition : Certain derivatives of 3-Azaspiro[5.5]undecane, specifically N-(2-Dimethylaminopropyl)-8,8-dimethyl-3-azaspiro[5.5]undecane, have shown significant inhibition of cancer cell growth in human cancer cells grown in tissue culture (Rice, Sheth, & Wheeler, 1973).
Synthesis of Spiroaminals : 1-Oxa-7-azaspiro[5.5]undecane and similar compounds, which include 3-Azaspiro[5.5]undecane, are found as cores in natural or synthetic products with significant biological activities, presenting challenges and opportunities in chemical synthesis (Sinibaldi & Canet, 2008).
Anticonvulsant Properties : 3-Azaspiro[5.5]undecane-2,4-diones were synthesized and tested for anticonvulsant activity, demonstrating effectiveness in animal models of epilepsy, indicating potential applications in epilepsy treatment (Kamiński, Wiklik, & Obniska, 2014).
Synthesis of Alkaloids : Efficient stereoselective synthesis of 3-Azaspiro[5.5]undecane derivatives is crucial for the synthesis of pharmacologically important alkaloids like perhydrohistrionicotoxin (Ibuka et al., 1981).
Naturally Occurring Alkaloids Synthesis : Enantioselective total syntheses of naturally occurring 2-azaspiro[5,5]undecan-7-ol alkaloids, including isonitramine and sibirine, have been developed, demonstrating the compound's relevance in natural product synthesis (Pandey et al., 2011).
Bioactivity and Synthesis : 1,9-Diazaspiro[5.5]undecanes, a class related to 3-Azaspiro[5.5]undecane, show potential for treating obesity, pain, and various other disorders, emphasizing the broad range of bioactivities associated with these compounds (Blanco‐Ania, Heus, & Rutjes, 2017).
Safety And Hazards
The safety information for 3-Azaspiro[5.5]undecane includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Direcciones Futuras
Propiedades
IUPAC Name |
3-azaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-4-10(5-3-1)6-8-11-9-7-10/h11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZKZVQBLDHKCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347214 | |
| Record name | 3-Azaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azaspiro[5.5]undecane | |
CAS RN |
1125-01-5, 180-44-9 | |
| Record name | 3-Azaspiro(5.5)undecane hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Azaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-azaspiro[5.5]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



